3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid
CAS No.: 2108754-40-9
Cat. No.: VC11664524
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
amino}propanoic acid - 2108754-40-9](/images/structure/VC11664524.png)
Specification
CAS No. | 2108754-40-9 |
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Molecular Formula | C15H27NO4 |
Molecular Weight | 285.38 g/mol |
IUPAC Name | 3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18) |
Standard InChI Key | QFZPSVVKDQIRSF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1 |
Canonical SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-{(tert-butoxy)carbonylamino}propanoic acid is C₁₅H₂₇NO₄, derived by substituting the cyclohexyl group in the analogous compound (CAS 65592-16-7) with a cycloheptyl moiety . Key structural features include:
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Boc Protecting Group: The tert-butoxycarbonyl group shields the amine functionality, a common strategy in peptide synthesis to prevent undesired side reactions .
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Cycloheptyl Substituent: The seven-membered cycloheptyl ring introduces steric bulk and influences solubility, potentially enhancing lipophilicity compared to smaller cyclic analogs .
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Propanoic Acid Backbone: The carboxylic acid terminus enables further functionalization, such as amide bond formation or salt generation.
Table 1: Comparative Molecular Data
Property | Cyclohexyl Analog | Cycloheptyl Derivative (Inferred) |
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Molecular Formula | C₁₄H₂₅NO₄ | C₁₅H₂₇NO₄ |
Molecular Weight (g/mol) | 271.357 | 285.40 |
LogP | 3.03 | ~3.30 |
Topological Polar SA | 66.84 Ų | ~65 Ų |
The cycloheptyl group likely increases molecular weight by ~14 g/mol compared to the cyclohexyl analog, with a marginal rise in LogP due to added hydrophobicity .
Synthesis and Reaction Pathways
While no direct synthesis is documented for the cycloheptyl variant, methodologies for related Boc-protected amino acids provide a foundational blueprint .
Synthetic Route Hypothesis
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Amine Protection: React cycloheptylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP) to form N-Boc-cycloheptylamine.
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Alkylation: Couple the protected amine with a propanoic acid derivative. For example, using ethyl 3-chloropropionate in DMF with NaH as a base, analogous to methods described for ethyl 3-(tert-butoxycarbonyl)amino propanoates .
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Hydrolysis: Saponify the ester intermediate under basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Inferred) |
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Protection | Boc₂O, NaOH, THF, 0°C to RT | 85–90% |
Alkylation | Ethyl 3-chloropropionate, NaH, DMF, 4°C | 75–80% |
Hydrolysis | LiOH, THF/H₂O (1:1), RT | 90–95% |
This route mirrors protocols for synthesizing 3-(tert-butoxycarbonyl(cyclohexyl)amino)propanoic acid and 3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, adapting the alkylation step to accommodate the larger cycloheptyl group.
Physicochemical Properties
The cycloheptyl derivative’s properties can be extrapolated from its analogs:
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Solubility: Limited aqueous solubility due to the Boc group and cycloheptyl ring; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) .
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Stability: Stable under basic conditions but susceptible to acidic deprotection (e.g., TFA in DCM).
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Spectroscopic Data:
Applications in Pharmaceutical Research
Though direct studies on the cycloheptyl variant are absent, its structural analogs highlight potential uses:
Peptide Synthesis
The Boc group’s orthogonality allows sequential deprotection in solid-phase peptide synthesis (SPPS), enabling incorporation of sterically hindered residues. For example, cycloheptyl-containing peptides may modulate receptor binding kinetics due to conformational flexibility.
Drug Intermediate
As seen with 3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, the cycloheptyl derivative could serve as a precursor for kinase inhibitors or protease modulators, where the bulky substituent enhances target selectivity.
Table 3: Potential Therapeutic Targets
Target Class | Mechanism | Reference Analogs |
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Proteases | Allosteric inhibition via steric bulk | Cyclohexyl derivatives |
GPCRs | Conformational stabilization | Fluorophenyl analogs |
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve alkylation yields .
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Biological Screening: Evaluate the compound’s activity against cancer cell lines or neurodegenerative models, building on findings from fluorophenyl derivatives.
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Computational Studies: Molecular docking to predict interactions with therapeutic targets, leveraging the cycloheptyl group’s unique ring strain and flexibility.
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